Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate is a chemical compound characterized by a cyclopropane ring substituted with an ethyl ester group and a para-bromophenyl group. It is classified as an organic compound, specifically an ester derived from cyclopropanecarboxylic acid. The compound is of interest in various fields, including organic chemistry, medicinal chemistry, and material science due to its unique structural properties and potential biological activities.
The synthesis of Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate typically involves cyclopropanation reactions. A common method includes the reaction of ethyl diazoacetate with 4-bromostyrene in the presence of a transition metal catalyst such as rhodium or copper. The reaction conditions often require an inert atmosphere (nitrogen or argon) and solvents like dichloromethane or toluene, conducted at room temperature or slightly elevated temperatures to optimize yield and selectivity.
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and scalability. Purification techniques such as recrystallization or chromatography are commonly employed to achieve high purity levels of the final product.
The molecular formula of Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate is , with a molecular weight of approximately 269.13 g/mol. The compound features a cyclopropane ring linked to an ethyl ester group and a bromophenyl substituent. The stereochemistry is defined by the (1S,2S) configuration, indicating specific spatial arrangements of the substituents around the cyclopropane ring.
Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate can undergo various chemical reactions:
These reactions are significant for further functionalization of the compound in synthetic chemistry.
The mechanism of action for Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cellular proliferation . The precise molecular targets can vary based on the context of use.
Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate exhibits several noteworthy physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and research.
Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate finds applications across multiple scientific domains:
The versatility of this compound underscores its significance in both academic research and industrial applications.
The stereoselective synthesis of Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate represents a significant challenge in organic chemistry due to the need for precise diastereomeric control over two contiguous stereocenters within the strained cyclopropane ring. This compound (CAS 875479-34-8) serves as a vital building block in medicinal chemistry, particularly for fatty acid amide hydrolase (FAAH) inhibitors like MK-3168, where the trans-1,2-disubstituted cyclopropane configuration directly influences biological activity and metabolic stability [4] [6]. The 4-bromophenyl substituent further enables versatile derivatization via cross-coupling reactions, making stereochemical fidelity paramount [6].
Transition metal catalysis enables precise stereodivergent synthesis through ligand-controlled modulation of carbene transfer pathways. Key methodologies include:
Table 1: Transition Metal-Catalyzed Cyclopropanation Approaches
Metal Catalyst | Diazo Reagent | Olefin Substrate | diastereomeric Ratio (trans:cis) | Enantiomeric Excess (%) | Key Advantage |
---|---|---|---|---|---|
Rhodium(II) carboxylate | Ethyl diazoacetate | 4-Bromostyrene | 95:5 | >99 (1S,2S) | High functional group tolerance |
Palladium-PEPPSI | Ethyl diazoacetate | α-Difluoromethyl styrene | 97:3 | >99 | Compatibility with electron-poor alkenes |
Copper-bis(oxazoline) | α-Bromoacrylate derivatives | Styrene derivatives | >98:2 | 95 | Modular chiral ligand design |
Rhodium(II) carboxylate complexes (e.g., Rh₂(OAc)₄) facilitate carbene transfer from ethyl diazoacetate to 4-bromostyrene, achieving >99% enantiomeric excess and high trans-diastereoselectivity when paired with chiral ligands such as binaphthyl phosphates. This approach leverages the metal-carbene intermediate’s electrophilicity and steric environment to favor the (1S,2S) configuration [2] [6]. Palladium systems, notably Pd-PEPPSI-IPent, demonstrate exceptional activity with electron-deficient olefins like α-difluoromethyl styrene—precursors to bromophenyl analogs—achieving 97% diastereomeric excess and >99% enantiomeric excess under mild conditions. This expands substrate scope beyond traditional styrenes [3] [6]. Copper-bis(oxazoline) catalysts enable cyclopropanation via in situ-generated α-bromoacrylates, where the chiral ligand environment enforces facial selectivity during cyclization, yielding products with >98:2 diastereomeric ratio and 95% enantiomeric excess [3].
Engineered myoglobin catalysts represent a biocatalytic breakthrough for synthesizing chiral cyclopropanes without precious metals. Sperm whale myoglobin variant (H64V,V68A) exhibits exceptional activity and stereoselectivity:
Table 2: Performance of Engineered Myoglobin Variants
Myoglobin Variant | Turnover Number (TON) | Diastereomeric Excess (%) | Enantiomeric Excess (%) | Reaction Time |
---|---|---|---|---|
Wild-type | 185 | 79 | 5 | 16 hours |
H64V | 100 | 75 | 4 | 16 hours |
V68A | 165 | 97 | 91 | 16 hours |
H64V,V68A | 3,000 | >99 | >99 | 5 minutes |
This double mutant synergistically enhances both activity and stereocontrol: The V68A mutation reduces steric bulk near the heme pocket, improving substrate access and transition-state alignment, while H64V substitution optimizes proton shuttle dynamics. This variant achieves 3,000 turnovers with ethyl diazoacetate and α-difluoromethyl styrene derivatives, affording cyclopropanes with >99% diastereomeric excess and enantiomeric excess. The enantiodivergent variant L29T,H64V,V68F produces the opposite enantiomer (87% enantiomeric excess), demonstrating tunable stereoselectivity [2]. Mechanistically, the engineered active site directs carbene addition via a radical-based pathway, differing from electrophilic metallocarbenes in traditional transition metal catalysis [6].
Continuous flow technology addresses key limitations in cyclopropanation scalability, particularly safety hazards associated with diazo compound accumulation and exothermicity. System optimization parameters include:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0